Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-difluoroacetate
Description
Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-difluoroacetate (CAS: 1286792-91-3) is a fluorinated thiadiazole derivative with the molecular formula C₆H₇F₂N₃O₂S and a molecular weight of 223.2 g/mol . It is characterized by a 1,3,4-thiadiazole core substituted with an amino group at position 5 and an ethyl 2,2-difluoroacetate moiety at position 2.
Properties
Molecular Formula |
C6H7F2N3O2S |
|---|---|
Molecular Weight |
223.20 g/mol |
IUPAC Name |
ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C6H7F2N3O2S/c1-2-13-4(12)6(7,8)3-10-11-5(9)14-3/h2H2,1H3,(H2,9,11) |
InChI Key |
FPBTZHLLAHCZKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=NN=C(S1)N)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
Patent CA1039290A details an industrial-scale process using aliphatic acids and thiosemicarbazides in polyphosphoric acid (PPA)/H₂SO₄ mixtures. For example:
- Reaction : 4-Methyl-3-thiosemicarbazide reacts with propionic acid at 100–105°C to yield 5-ethyl-2-methylamino-1,3,4-thiadiazole (93% yield).
- Adaptation : Substituting propionic acid with ethyl difluoroacetate could theoretically generate the target compound’s backbone. However, the strong acidic conditions may hydrolyze ester groups, necessitating protective group strategies.
MSCN-Mediated Cyclization
EP0795551A1 demonstrates that O-sulfonyl amidoximes cyclize with MSCN (where M = Na⁺ or NH₄⁺) to form 5-amino-1,2,4-thiadiazoles. While this patent focuses on 1,2,4-thiadiazoles, analogous conditions could be applied to 1,3,4-thiadiazoles by adjusting starting materials. Key parameters include:
- Solvent : Polar aprotic solvents (DMF, DMSO)
- Temperature : 80–120°C
- Yield : 60–85% for related derivatives.
Optimization of Reaction Parameters
Solvent Effects
Comparative data from highlights solvent impacts:
| Solvent | Reaction Type | Yield Improvement |
|---|---|---|
| DMF | Microwave-assisted coupling | +22% vs. DCM |
| THF | LiAlH₄ reductions | +15% vs. Et₂O |
| Isopropanol | Reductive amination | +18% vs. MeOH |
DMF enhances polar transition states in cycloadditions, while THF stabilizes hydride intermediates.
Temperature and Time
Microwave irradiation (100°C, 30 min) in provided 0.28 g of product vs. 18-hour conventional heating yields <10%. Energy efficiency analysis shows:
$$
\text{Energy Savings} = \frac{E{\text{conventional}} - E{\text{microwave}}}{E_{\text{conventional}}} \times 100 = 78\% \quad
$$
Challenges and Mitigation Strategies
Fluorine-Induced Side Reactions
Difluoroacetate’s strong electron-withdrawing nature promotes:
- Hydrolysis : Observed half-life of ethyl difluoroacetate in pH 7.4 buffer: 3.2 h at 37°C.
- Decarboxylation : Accelerated above 80°C in protic solvents.
Solutions :
Regioselectivity in Thiadiazole Formation
X-ray crystallography data from shows that anti-amidoximes favor 1,3,4-thiadiazole formation over 1,2,4-isomers by a 7:1 ratio. Computational modeling (DFT, B3LYP/6-31G*) confirms:
$$
\Delta G^\ddagger{\text{1,3,4}} = 24.3 \, \text{kcal/mol} \quad \text{vs.} \quad \Delta G^\ddagger{\text{1,2,4}} = 28.1 \, \text{kcal/mol} \quad
$$
Analytical Characterization
Spectroscopic Profiles
Key markers for the target compound:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-difluoroacetate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while reduction would yield amines.
Scientific Research Applications
Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-difluoroacetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit certain enzymes and interact with DNA.
Agriculture: The compound can be used as a precursor for the synthesis of pesticides and herbicides.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as urease, which is crucial for the survival of certain bacteria . The compound can also bind to DNA, interfering with its replication and transcription processes, which is beneficial in anticancer therapies.
Comparison with Similar Compounds
Structural Analogues in the Thiadiazole Family
a. Ethyl 2-((5-isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate (CAS: 79525-87-4)
- Molecular formula : C₁₀H₁₅N₃O₃S
- Molecular weight : 257.31 g/mol
- Key differences: Replaces the difluoroacetate group with a 2-oxoacetate and introduces an isobutyl substituent on the thiadiazole ring.
b. 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine
- Molecular formula : C₈H₆FN₃S
- Key differences : Lacks the difluoroacetate ester, instead featuring a 3-fluorophenyl group. This derivative exhibits insecticidal and fungicidal properties, highlighting the role of aryl substituents in bioactivity .
c. 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(o-tolyl)ethan-1-one
- Melting point : 147–149 °C
- Key differences : Substitutes the difluoroacetate with a thioether-linked o-tolyl ketone. The thioether bridge enhances rigidity, which may influence binding to enzymatic targets .
Ethyl Difluoroacetate Derivatives
a. Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate (CAS: N/A)
- Molecular formula : C₁₀H₉ClF₂O₂
- Molecular weight : 234.63 g/mol
- Key differences: Replaces the thiadiazole ring with a 3-chlorophenyl group.
b. Ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)-2,2-difluoroacetate (CAS: 2490404-03-8)
- Molecular formula: C₇H₆Cl₂F₂NO₂S
- Molecular weight : 276.1 g/mol
- Key differences: Incorporates a thiazole ring with chlorine substituents.
c. Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate (CAS: 854778-10-2)
- Molecular formula: C₁₁H₉F₂NO₂
- Molecular weight : 225.19 g/mol
- Key differences: Features a cyano group on the phenyl ring, which introduces strong electron-withdrawing effects. This could enhance stability but reduce solubility in aqueous environments compared to the amino-thiadiazole derivative .
Research Findings
- Synthetic Utility: The amino group on the thiadiazole ring enables facile derivatization, making the compound a versatile scaffold for drug discovery .
- Comparative Bioactivity: Thiadiazole derivatives with amino groups (e.g., 5-amino-1,3,4-thiadiazol-2-yl) show stronger intermolecular interactions with target enzymes than halogenated analogues, as seen in sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate, which outperformed reference compounds in enzyme-binding studies .
- Thermal Stability: Compounds like 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(p-tolyl)ethan-1-one (mp = 166–168 °C) exhibit higher melting points than the target compound, suggesting greater crystalline stability due to aryl substituents .
Biological Activity
Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-difluoroacetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The 1,3,4-thiadiazole moiety has been recognized for its diverse pharmacological properties, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound based on various studies and experimental findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 5-amino-1,3,4-thiadiazole with ethyl difluoroacetate. The structural formula can be represented as follows:
This compound features a difluoroacetate group which enhances its lipophilicity and may influence its biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiadiazole derivatives. For instance, a series of related compounds demonstrated significant cytotoxic effects against various cancer cell lines. In particular:
- Compound 5f (a related derivative) exhibited an IC50 value of 19.5 μM against SKOV-3 ovarian cancer cells and 30.1 μM against HL-60 leukemia cells .
- The mechanism of action for these compounds often involves apoptosis induction, as evidenced by acridine orange/ethidium bromide staining assays.
A summary of antitumor activity data is presented in Table 1.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 5f | SKOV-3 | 19.5 | Apoptosis |
| 5f | HL-60 | 30.1 | Apoptosis |
| 5c | SKOV-3 | 26.3 | Apoptosis |
| 5h | SKOV-3 | 22.2 | Apoptosis |
Antimicrobial Activity
The antimicrobial properties of derivatives containing the thiadiazole moiety have also been extensively studied. For example:
- Compounds with a similar structure have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like E. coli and Pseudomonas aeruginosa.
- The minimum inhibitory concentration (MIC) values for some derivatives were found to be lower than standard antibiotics like itraconazole .
Case Studies
Case Study 1: Anticancer Evaluation
In a study evaluating a series of thiadiazole derivatives, researchers found that modifications to the benzamide moiety significantly impacted cytotoxicity against cancer cell lines. The most potent compounds were those that maintained an optimal balance between hydrophilicity and lipophilicity, suggesting that structural modifications can enhance biological activity .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of thiadiazole derivatives revealed that certain substituents at the C-5 position significantly increased antibacterial potency. For instance, compounds with nitrophenol groups exhibited pronounced activity against Salmonella typhi and E. coli, indicating that strategic substitutions can lead to improved therapeutic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
